REACTION_SMILES
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[ClH:1].[NH:2]1[CH:3]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12>>[ClH:1].[NH:2]1[CH:3]([C:11](=[O:12])[OH:13])[CH2:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC2CCCCC2N1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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O=C(O)C1CC2CCCCC2N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[ClH:1].[NH:2]1[CH:3]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12>>[ClH:1].[NH:2]1[CH:3]([C:11](=[O:12])[OH:13])[CH2:4][CH:5]2[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CC2CCCCC2N1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)C1CC2CCCCC2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |